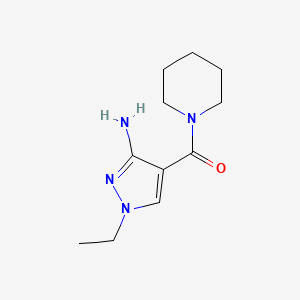

1-Ethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C11H18N4O |

|---|---|

Molecular Weight |

222.29 g/mol |

IUPAC Name |

(3-amino-1-ethylpyrazol-4-yl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C11H18N4O/c1-2-15-8-9(10(12)13-15)11(16)14-6-4-3-5-7-14/h8H,2-7H2,1H3,(H2,12,13) |

InChI Key |

CQBIUMKPFCRYSF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=N1)N)C(=O)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine typically involves the reaction of ethyl hydrazinecarboxylate with piperidine-1-carboxylic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity .

Chemical Reactions Analysis

1-Ethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity . Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Ethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely explored in medicinal chemistry due to their versatile substitution patterns. Below is a detailed comparison of the target compound with structurally related analogs from the provided evidence:

Structural Analogues and Substituent Effects

Biological Activity

1-Ethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This molecule features a pyrazole ring with specific functional groups that may interact with various biological targets, leading to diverse therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes an ethyl group, a piperidine moiety, and a carbonyl group attached to the pyrazole ring, which is critical for its biological activity.

The biological activity of 1-Ethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine is hypothesized to involve interactions with specific enzymes or receptors. These interactions could modulate various signaling pathways, particularly those involved in inflammation and cell growth. Preliminary studies suggest that the compound may function as an inhibitor of certain enzymes linked to inflammatory processes, thereby reducing symptoms associated with inflammatory diseases.

Antimicrobial Properties

Research indicates that 1-Ethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In a series of cytotoxicity assays against different cancer cell lines, including breast and liver cancer cells, the compound demonstrated significant anti-proliferative effects. The half-maximal inhibitory concentration (IC50) values are detailed in the following table:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HepG2 (Liver) | 20 |

| K562 (Leukemia) | 10 |

Case Study 1: Inhibition of Inflammatory Pathways

A study investigated the effects of 1-Ethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine on inflammatory cytokines in an animal model of arthritis. The compound was administered at varying doses, and serum levels of pro-inflammatory cytokines (TNF-alpha, IL-6) were measured. Results indicated a dose-dependent reduction in cytokine levels, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against clinical isolates of antibiotic-resistant bacteria. The results showed that it retained efficacy against strains resistant to conventional antibiotics, highlighting its potential as a novel antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for 1-ethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions involving condensation or nucleophilic substitutions. For example:

- Step 1 : Formation of the pyrazole core through cyclocondensation with hydrazine derivatives under reflux conditions (e.g., ethanol or THF as solvents) .

- Step 2 : Introduction of the piperidine-carbonyl moiety via coupling reactions, often using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane or DMF .

- Optimization : Microwave-assisted synthesis can reduce reaction times (e.g., 30–60 minutes vs. 24–48 hours for conventional heating) . Catalytic systems like copper bromide (CuBr) may enhance yields in coupling steps .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and stereochemistry. For example, pyrazole protons appear as distinct singlets (δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 263.1) .

- X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks (using SHELX software for refinement) .

- HPLC-PDA : Purity >95% is achievable with C18 columns and acetonitrile/water gradients .

Q. How are physicochemical properties (e.g., solubility, logP) experimentally determined?

- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, measured via UV-Vis spectroscopy .

- logP : Reverse-phase HPLC with reference standards or computational tools like ACD/Labs .

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition points (e.g., melting range 120–125°C) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide modifications to enhance target binding?

- Hydrophobic Interactions : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to the pyrazole ring improves binding affinity to enzymes like kinases, as seen in analogs with 10-fold potency increases .

- Piperidine Substitution : Replacing piperidine with morpholine reduces off-target activity in receptor assays .

- Methodology : Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to prioritize synthetic targets .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .

- Metabolic Stability : Compare hepatic microsomal half-lives (e.g., human vs. rodent) to explain species-specific efficacy .

- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity, cellular IC for functional activity) .

Q. How are molecular dynamics (MD) simulations applied to study target interactions?

- Setup : Simulate ligand-protein complexes (e.g., GROMACS) with explicit solvent models over 100-ns trajectories .

- Analysis : Identify key residues (e.g., Lys123 in kinase ATP pockets) involved in hydrogen bonding or π-π stacking .

- Validation : Compare MD-predicted binding modes with crystallographic data (PDB entries) .

Q. What experimental designs optimize enantiomeric purity in chiral derivatives?

- Chiral Resolution : Use amylose-based HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) for >90% enantiomeric excess (ee) .

- Quality Control : Circular Dichroism (CD) spectroscopy confirms absolute configuration .

Q. How can cross-disciplinary approaches (e.g., computational + synthetic biology) advance research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.